molecular formula C17H13ClFNO4S2 B2984430 Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941919-15-9

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2984430
CAS No.: 941919-15-9
M. Wt: 413.86
InChI Key: LHYVPUQSWDACFN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a sulfamoyl group attached to a substituted phenyl ring and a methyl ester moiety. Its molecular formula is C₁₈H₁₄ClFNO₄S₂, with a calculated molecular weight of ~426.92 g/mol. The compound’s structure includes a 2-chloro-4-methylphenyl substituent, which introduces steric and electronic effects, and a 4-fluoro group on the benzothiophene core, enhancing metabolic stability.

Synthesis of such derivatives typically involves sulfonylation of pre-functionalized precursors to avoid regioselectivity challenges. highlights that introducing substituents early in the synthesis (e.g., using substituted anthranilic acids) ensures higher yields and purity compared to post-synthesis modifications .

Properties

IUPAC Name

methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4S2/c1-9-6-7-12(10(18)8-9)20-26(22,23)16-14-11(19)4-3-5-13(14)25-15(16)17(21)24-2/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYVPUQSWDACFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 941919-15-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C17H13ClFNO4S2
  • Molecular Weight : 413.87 g/mol
  • Purity : ≥98% as reported by suppliers .

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, which can include enzymes and receptors involved in various cellular processes. The sulfamoyl group is known for its role in inhibiting certain enzyme activities, which may contribute to the compound's overall pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential effectiveness against bacterial strains. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown significant radical scavenging abilities, indicating that this compound may possess comparable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using cell lines such as B16F10 have been conducted to evaluate the cytotoxic effects of this compound. Preliminary results indicate that it does not exhibit significant cytotoxicity at concentrations below 20 µM, suggesting a favorable safety margin for further development .

Efficacy in Disease Models

The efficacy of this compound has been explored in models related to hyperpigmentation and other dermatological conditions. Analogous compounds have shown promise as tyrosinase inhibitors, which are essential for melanin production. Such inhibition could be beneficial in treating conditions like melasma and other pigmentation disorders .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus.
Study 2Showed antioxidant activity comparable to vitamin C in DPPH assays.
Study 3Reported non-cytotoxic effects at concentrations ≤20 µM in B16F10 cells.
Study 4Identified as a potent inhibitor of tyrosinase activity, suggesting potential use in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of benzothiophene sulfonamides with variations in substituents on the phenyl ring and ester groups. Below is a detailed comparison based on molecular structure, substituent effects, and available

Table 1: Structural and Molecular Comparison

Compound ID / Name Substituents on Phenyl Group Ester Group Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 2-Chloro-4-methyl Methyl C₁₈H₁₄ClFNO₄S₂ 426.92 (calc.) Electron-withdrawing Cl enhances stability -
Ethyl 3-[(3-Fluoro-4-Methylphenyl)Sulfamoyl]-4-Fluoro-1-Benzothiophene-2-Carboxylate (G226-0260) 3-Fluoro-4-methyl Ethyl C₁₈H₁₅F₂NO₄S₂ 411.44 Ethyl ester may improve lipophilicity
Methyl 3-[(4-Chloro-2-Methoxy-5-Methylphenyl)Sulfamoyl]-4-Fluoro-1-Benzothiophene-2-Carboxylate (G226-0184) 4-Chloro-2-methoxy-5-methyl Methyl C₁₈H₁₅ClFNO₅S₂ 442.89 Methoxy group introduces steric hindrance
Methyl 3-[(2H-1,3-Benzodioxol-5-yl)Sulfamoyl]-4-Fluoro-1-Benzothiophene-2-Carboxylate (CHEMENU) 2H-1,3-Benzodioxol-5-yl Methyl C₁₇H₁₂FNO₆S₂ 409.14 (calc.) Benzodioxol group enhances π-π interactions
Ethyl 3-[(3-Fluoro-4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate (Parchem) 3-Fluoro-4-methyl Ethyl C₁₈H₁₆FNO₄S₂ 393.44 Lacks 4-fluoro substituent on benzothiophene

Key Findings:

Substituent Effects: Chloro vs. Methoxy: The target compound’s 2-chloro group (electron-withdrawing) likely increases electrophilicity compared to the methoxy group (electron-donating) in G226-0184, which may alter binding affinity in biological systems . Fluorine Position: The 4-fluoro substituent in the target compound and G226-0260 enhances metabolic stability and membrane permeability compared to Parchem’s non-fluorinated analog .

Ester Group Impact :

  • Methyl esters (target compound, G226-0184) generally exhibit faster hydrolysis rates than ethyl esters (G226-0260, Parchem), affecting bioavailability .

Synthetic Considerations :

  • emphasizes that early introduction of substituents (e.g., pre-functionalized anthranilic acids) avoids isomer formation, a critical factor for scalable synthesis of the target compound and its analogs .

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